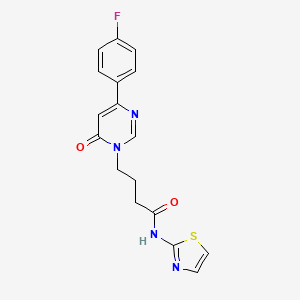
2-amino-3-methyl-N-(1-phenylethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-methyl-N-(1-phenylethyl)butanamide, also known as ACPD, is a chemical compound that belongs to the class of amino acid derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. ACPD is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission and plasticity in the brain.
Mechanism of Action
2-amino-3-methyl-N-(1-phenylethyl)butanamide acts as a potent agonist of mGluRs, which are G protein-coupled receptors that are widely expressed in the brain. There are eight subtypes of mGluRs, which are classified into three groups based on their sequence homology, signal transduction mechanisms, and pharmacological properties. This compound primarily activates group I mGluRs, which are coupled to the Gq/11 protein and stimulate phospholipase C (PLC) to produce inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum and releases Ca2+ into the cytoplasm, which activates various downstream signaling pathways. DAG activates protein kinase C (PKC), which phosphorylates and modulates the activity of ion channels, receptors, and other proteins.
Biochemical and Physiological Effects:
This compound has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, cortex, striatum, and cerebellum. This compound can enhance or suppress synaptic transmission depending on the type of synapse, the subtype of mGluR, and the level of activity. This compound can also induce long-term potentiation (LTP) or long-term depression (LTD) of synaptic transmission, which are cellular models of learning and memory. This compound can modulate the release of neurotransmitters such as glutamate, GABA, and acetylcholine, which can affect the excitability and plasticity of neural circuits.
Advantages and Limitations for Lab Experiments
2-amino-3-methyl-N-(1-phenylethyl)butanamide has several advantages as a tool for scientific research. It is a potent and selective agonist of mGluRs, which allows for precise control of receptor activation. This compound is also stable and soluble in water, which facilitates its administration and application. However, there are also some limitations to the use of this compound. This compound can have off-target effects and interact with other receptors or ion channels. This compound can also induce desensitization or internalization of mGluRs, which can affect the duration and magnitude of its effects.
Future Directions
There are several future directions for the study of 2-amino-3-methyl-N-(1-phenylethyl)butanamide and mGluRs. One direction is to investigate the role of mGluRs in various neurological disorders and to develop drugs that target mGluRs for therapeutic purposes. Another direction is to explore the interactions between mGluRs and other signaling pathways, such as the dopamine and serotonin systems. A third direction is to develop new tools and techniques to study mGluRs and their downstream signaling pathways, such as optogenetics, chemogenetics, and imaging methods. Overall, the study of this compound and mGluRs has the potential to advance our understanding of the brain and to develop new treatments for neurological disorders.
Synthesis Methods
2-amino-3-methyl-N-(1-phenylethyl)butanamide can be synthesized by the reaction of 2-acetamido-3-methylbutanoyl chloride with phenethylamine. The resulting product can be purified by recrystallization from ethanol. The chemical structure of this compound is shown below:
Scientific Research Applications
2-amino-3-methyl-N-(1-phenylethyl)butanamide has been widely used in scientific research as a tool to study the role of mGluRs in synaptic transmission and plasticity. It has been shown to modulate the release of neurotransmitters such as glutamate, GABA, and acetylcholine. This compound has also been used to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
2-amino-3-methyl-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMJEJFJDQFSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2760689.png)
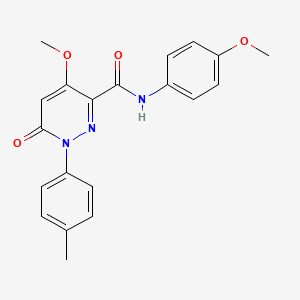
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)
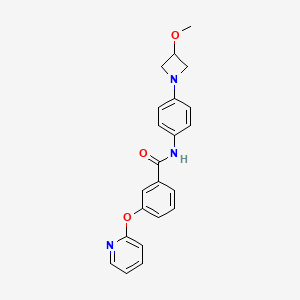
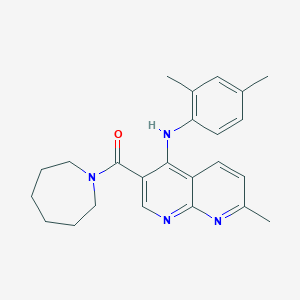
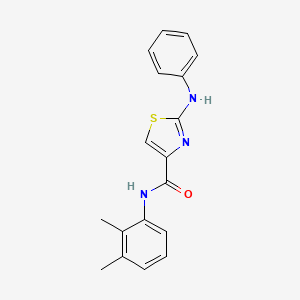
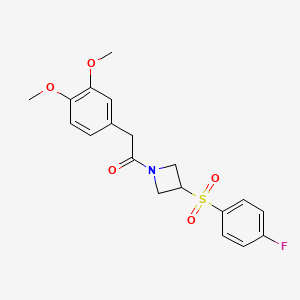
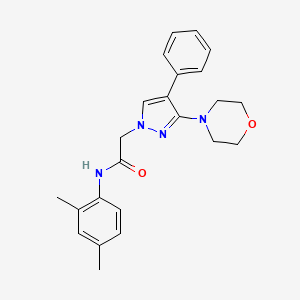
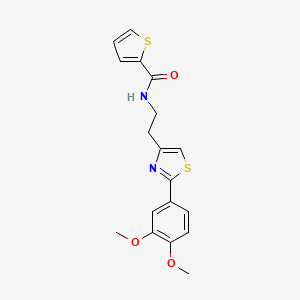
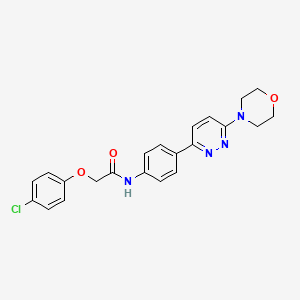
![[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B2760707.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2760708.png)
![N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2760709.png)
